N-(4-ethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(4-ETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a carboxamide group, and sulfonyl and ethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethylphenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with 6-methyl-2H-1,4-benzoxazine-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or chlorine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene rings .
Scientific Research Applications
N-(4-ETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-ETHYLPHENYL)-5-(4-METHYLBENZENESULFONYL)THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a benzoxazine ring.
4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE: Similar sulfonyl and methylphenyl groups but different core structure.
Uniqueness
N-(4-ETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its benzoxazine ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H26N2O4S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O4S/c1-4-19-8-10-20(11-9-19)26-25(28)24-16-27(22-15-18(3)7-14-23(22)31-24)32(29,30)21-12-5-17(2)6-13-21/h5-15,24H,4,16H2,1-3H3,(H,26,28) |
InChI Key |
CDLIHEIQRRYVKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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